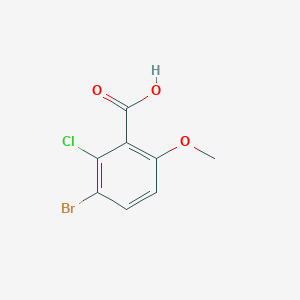

3-Bromo-2-chloro-6-methoxybenzoic acid

Description

Properties

IUPAC Name |

3-bromo-2-chloro-6-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQIUNNZLWZMHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-6-methoxybenzoic acid typically involves the bromination and chlorination of 2-methoxybenzoic acid. The process can be carried out using bromine and chlorine in the presence of a suitable catalyst under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure efficient production while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-6-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, biaryl compounds, and other aromatic derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromo-2-chloro-6-methoxybenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.

Biology: The compound is utilized in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.

Medicine: It serves as a precursor for the synthesis of drug candidates and other medicinal compounds.

Industry: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-6-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and methoxy groups allows it to participate in various chemical reactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

- Positional Isomerism : Compounds with identical formulas (e.g., C₈H₆BrClO₃) but differing substituent positions (e.g., 3-Bromo-6-chloro-2-methoxy vs. 2-Bromo-6-chloro-3-methoxy) exhibit distinct reactivity and physical properties due to electronic and steric effects .

- Functional Group Swaps : Replacing chlorine with a methyl group (e.g., 3-Bromo-2-methoxy-6-methylbenzoic acid) reduces molecular weight by ~20 g/mol and alters lipophilicity, impacting solubility and bioavailability .

Physicochemical Properties

Table 2: Physical and Hazardous Properties

Analysis :

- Hazard Profile: The presence of halogens and methoxy groups correlates with increased hazards. For example, 3-Bromo-6-chloro-2-methoxybenzoic acid requires refrigeration (4–8°C) and carries warnings for irritation, whereas non-halogenated analogs like 4-Bromo-2-chloro-6-methylbenzoic acid are safer .

- Stability : Methoxy groups may enhance oxidative stability compared to methyl groups, though direct comparisons are lacking in the evidence.

Biological Activity

3-Bromo-2-chloro-6-methoxybenzoic acid is an aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHBrClO

- Functional Groups : Contains bromine, chlorine, and methoxy substituents on a benzoic acid backbone.

The unique arrangement of these substituents imparts distinctive chemical properties that influence the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various microbial strains, suggesting potential applications in treating infections.

- Anticancer Properties : In vitro assays demonstrate that this compound can significantly inhibit the proliferation of cancer cells. For instance, it has been reported to affect gastric cancer cell lines while exhibiting lower toxicity to non-cancerous cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of microbial growth | |

| Anticancer | Reduced proliferation in cancer cells |

Case Studies and Research Findings

- Antimicrobial Studies : In a recent study, this compound was evaluated for its effectiveness against various bacterial strains. The results indicated significant antimicrobial activity, particularly against Gram-positive bacteria. The compound's mechanism was linked to disruption of bacterial cell wall synthesis.

- Cancer Cell Line Assays : A series of experiments involving gastric cancer cell lines showed that treatment with this compound led to apoptosis and cell cycle arrest at the G1 phase. The compound was found to downregulate key proteins involved in cell survival and proliferation, such as Bcl-2 and survivin .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other halogenated benzoic acids. A comparative analysis highlights differences in biological activity based on substitution patterns:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Bromo-2-fluoro-6-methoxybenzoic acid | CHBrFO | Different halogen substitution affects reactivity |

| 6-Bromo-3-chloro-2-methoxybenzoic acid | CHBrClO | Similar structure but different substitution pattern |

| This compound | CHBrClO | Unique combination enhancing biological activity |

This table illustrates how variations in halogen positioning can significantly impact the biological properties of benzoic acid derivatives.

Q & A

Q. What are the standard synthetic routes for preparing 3-bromo-2-chloro-6-methoxybenzoic acid, and how can regioselectivity be controlled?

Methodological Answer: The synthesis typically involves sequential halogenation and functional group protection. For example:

Methoxy Group Introduction : Start with 6-methoxybenzoic acid. Protect the carboxylic acid group as a methyl ester to prevent undesired reactivity during halogenation .

Halogenation : Use electrophilic aromatic substitution (EAS) with directing groups to control regioselectivity. The methoxy group (electron-donating) directs bromination/chlorination to the ortho/para positions. However, steric hindrance from substituents may influence final positioning .

Deprotection : Hydrolyze the ester under basic conditions (e.g., NaOH/EtOH) to regenerate the carboxylic acid .

Key Challenge : Competing directing effects of substituents require careful optimization of reaction conditions (temperature, catalysts).

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- H NMR distinguishes methoxy (~3.8–4.0 ppm), aromatic protons (split patterns reflect substituent positions), and carboxylic acid protons (broad, ~10–13 ppm).

- C NMR confirms carbonyl (170–175 ppm) and halogen/methoxy-substituted carbons .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming regiochemistry. Software like SHELX refines structures using intensity data .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected: ~265.45 g/mol) and isotopic patterns from Br/Cl .

Q. How can impurities be minimized during purification?

Methodological Answer:

- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences. Halogenated aromatic compounds often crystallize efficiently .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients separate closely related analogs (e.g., 3-bromo-5-methoxybenzoic acid) .

- TLC Monitoring : Track reaction progress using silica plates and UV visualization to identify byproducts early .

Advanced Research Questions

Q. How do computational methods like DFT predict the electronic properties of this compound?

Methodological Answer:

Q. What challenges arise in crystallographic analysis due to halogen substituents?

Methodological Answer:

- Disorder in Crystal Lattices : Heavy atoms (Br, Cl) can cause electron density smearing. Mitigate by collecting high-resolution data (<1.0 Å) and using twin refinement in SHELXL .

- Thermal Motion : Halogens exhibit higher thermal displacement parameters. Apply anisotropic refinement and check for overfitting .

- Packing Effects : Bulky substituents may lead to unconventional space groups. Compare with analogs (e.g., 3-bromo-2,6-dimethoxybenzoic acid) to identify trends .

Q. How do substituents influence cross-coupling reactivity (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Steric Effects : The 2-chloro and 6-methoxy groups hinder transmetallation at the 3-bromo position. Use bulky ligands (e.g., SPhos) to enhance selectivity .

- Electronic Effects : Electron-withdrawing Cl activates the bromide for Pd-catalyzed coupling. Monitor via F NMR (if using fluorinated partners) .

- Competing Pathways : Methoxy groups may undergo demethylation under harsh conditions. Optimize temperature (80–100°C) and base (KCO) .

Q. What strategies stabilize this compound under acidic/basic conditions?

Methodological Answer:

- Acidic Conditions : Protonation of the carboxylic acid increases solubility but risks decarboxylation. Use low-temperature (0–5°C) reactions with short exposure times .

- Basic Conditions : Deprotonation forms a carboxylate, which may oxidize. Add antioxidants (e.g., BHT) or conduct reactions under inert atmospheres .

- Storage : Store at –20°C in amber vials to prevent photodegradation. Confirm stability via periodic HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.